1,8-Diamidinooctane (Sebacamidine): Chemical Structure, Properties, and Applications
1,8-Diamidinooctane (Sebacamidine): Chemical Structure, Properties, and Applications
This guide provides an in-depth technical analysis of 1,8-Diamidinooctane (commonly referred to in literature as Sebacamidine or Decanediamidine ). It addresses the structural chemistry, synthetic pathways, physicochemical properties, and biological mechanisms of this compound, specifically for researchers in medicinal chemistry and drug discovery.
Executive Summary
1,8-Diamidinooctane (Systematic name: Decanediamidine ) is an aliphatic diamidine consisting of a linear eight-carbon (octamethylene) linker terminated by two amidine functional groups. It belongs to the class of diamidine compounds, which includes clinically significant drugs like pentamidine and propamidine. Unlike its aromatic counterparts, 1,8-diamidinooctane possesses a flexible aliphatic backbone, making it a critical probe for studying the structure-activity relationships (SAR) of DNA minor groove binding and serine protease inhibition. Its primary utility lies in its role as a competitive inhibitor of trypsin-like proteases and as a model compound for investigating the thermodynamic influence of linker length on DNA recognition.
Chemical Identity & Structural Analysis[1][2]
The nomenclature "1,8-Diamidinooctane" follows substitutive conventions where the "octane" refers to the central
Identification Data
| Property | Detail |
| Common Name | Sebacamidine; 1,8-Diamidinooctane; Decanediamidine |
| CAS Number | 5578-81-4 (Free base); 140-50-1 (Dihydrochloride salt - verify specific salt CAS) |
| IUPAC Name | Decanediamidine; 1,8-Octanedicarboxamidine |
| Molecular Formula | |
| Molecular Weight | 198.31 g/mol (Free base); ~271.23 g/mol (Dihydrochloride) |
| SMILES | NC(=N)CCCCCCCC(=N)N |
| InChI Key | Calculated from structure |
Structural Significance
The molecule features two highly basic amidine groups separated by a hydrophobic octamethylene spacer.
-
Linker Length: The 8-carbon chain provides a specific distance between the cationic ends, approx. 10–12 Å in an extended conformation. This length is critical for "phasing" with the electrostatic potential floor of the DNA minor groove.
-
Basicity: The amidine group (
) is protonated at physiological pH, ensuring the molecule exists as a dication. This charge is essential for electrostatic attraction to the negatively charged phosphate backbone of DNA and the aspartate residues in the catalytic triad of serine proteases.
Synthesis & Manufacturing
The synthesis of 1,8-diamidinooctane typically follows the Pinner Synthesis , a classic method for converting nitriles to amidines via an imidate ester intermediate. This process ensures high fidelity in preserving the linear carbon chain.
Synthetic Pathway (Pinner Reaction)
The starting material is Sebaconitrile (1,8-dicyanooctane).
-
Imidate Formation: Acid-catalyzed addition of ethanol to the nitrile groups under anhydrous conditions yields the diethyl imidate dihydrochloride.
-
Ammonolysis: Treatment of the imidate ester with ethanolic ammonia displaces the ethoxy group to form the amidine.
Figure 1: Pinner synthesis pathway for 1,8-Diamidinooctane from Sebaconitrile.
Key Synthetic Considerations
-
Moisture Control: The Pinner reaction is highly sensitive to water. Moisture converts the imidate intermediate into an ester (Sebacic acid diethyl ester), reducing yield.
-
Purification: The final product is usually isolated as the dihydrochloride salt by recrystallization from dilute HCl/ethanol to prevent hydrolysis.
Biological Mechanism of Action[7]
DNA Minor Groove Binding
1,8-Diamidinooctane binds non-covalently to the minor groove of DNA, with a preference for AT-rich sequences .
-
Electrostatics: The dicationic nature drives initial attraction to the polyanionic DNA backbone.
-
Shape Complementarity: The flexible aliphatic chain allows the molecule to conform to the curvature of the minor groove. However, lacking the rigid aromatic rings of pentamidine, the entropic cost of binding is higher (due to loss of conformational freedom upon binding), often resulting in lower affinity (
in range) compared to aromatic diamidines ( in range). -
Phasing: The 8-carbon linker spans approximately 3-4 base pairs.
Serine Protease Inhibition
The compound acts as a competitive inhibitor of trypsin and trypsin-like serine proteases.
-
Mechanism: The amidine group functions as an arginine mimetic . It anchors into the S1 specificity pocket of the enzyme, forming a salt bridge with the Aspartate 189 residue (in trypsin) at the bottom of the pocket.
-
Bis-dentate Binding: In some proteolytic systems, the second amidine group may interact with secondary binding sites (S' subsites), enhancing potency compared to mono-benzamidines.
Figure 2: Dual mechanism of action: DNA Minor Groove Binding and Serine Protease Inhibition.
Therapeutic & Experimental Applications[8][9][10]
Antiparasitic Research
Diamidines are historically significant in treating trypanosomiasis (African Sleeping Sickness) and leishmaniasis. While 1,8-diamidinooctane itself is less potent than Pentamidine, it serves as a reference standard in SAR studies to determine the role of the aromatic ring vs. the aliphatic linker.
-
Insight: Research indicates that while the aliphatic linker allows DNA binding, the lack of stacking interactions (provided by aromatic rings in pentamidine) reduces antiparasitic efficacy.
Supramolecular Chemistry
The molecule is used as a linear spacer in the construction of Metal-Organic Frameworks (MOFs) and hydrogen-bonded organic frameworks. The amidine groups serve as strong hydrogen bond donors/acceptors, capable of forming "amidinium-carboxylate" sticky ends when paired with dicarboxylic acids.
Experimental Protocols
Protocol: Determination of Protease Inhibition ( )
Objective: Determine the inhibition constant of 1,8-diamidinooctane against Trypsin using a chromogenic substrate.
Materials:
-
Bovine Trypsin (TPCK-treated).
-
Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).
-
Inhibitor: 1,8-Diamidinooctane dihydrochloride (dissolved in water).
-
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM
.
Procedure:
-
Preparation: Prepare serial dilutions of 1,8-diamidinooctane (0, 10, 50, 100, 500
) in buffer. -
Incubation: Mix 10
of enzyme solution with 10 of inhibitor solution. Incubate for 10 minutes at 25°C to allow equilibrium binding. -
Initiation: Add 180
of BAPNA substrate solution. -
Measurement: Monitor the increase in absorbance at 410 nm (release of p-nitroaniline) kinetically for 5 minutes using a microplate reader.
-
Analysis: Plot
vs. [Inhibitor] (Dixon plot) or fit to the Michaelis-Menten competitive inhibition model to calculate .
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1]
-
Storage: Hygroscopic. Store at -20°C under desiccated conditions.
-
Stability: Solutions are stable at neutral pH but hydrolyze slowly in strong acid or base to the corresponding amide or carboxylic acid.
References
-
Fulton, J. D. (1944). "The therapeutic action of some newer aromatic diamidines in leishmaniasis of the Syrian hamster." Annals of Tropical Medicine & Parasitology. (Context: Early SAR of diamidines).
-
Das, B. P., & Boykin, D. W. (1977). "Synthesis and antiprotozoal activity of some new bis(amidinophenyl) compounds." Journal of Medicinal Chemistry. (Context: Comparison of aromatic vs aliphatic linkers).
-
Wilson, W. D., et al. (1990). "DNA-binding properties of a series of alkene-linked bis-amidines." Biochemistry. (Context: DNA binding thermodynamics of diamidines).
-
PubChem. (2025). "Compound Summary: 1,8-Diamidinooctane (Sebacamidine)." National Library of Medicine. (Context: Chemical structure and CAS verification).
